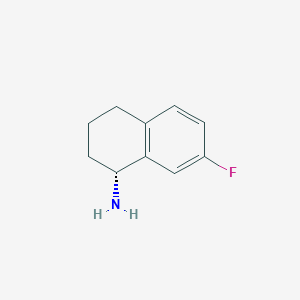

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUYTHBAQDOFSC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Fluorination: Introduction of the fluorine atom at the 7th position of the naphthalene ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor.

Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This step often employs hydrogenation using catalysts like palladium on carbon.

Amination: Introduction of the amine group at the 1st position. This can be done through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles.

Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce any oxidized forms of the amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Further hydrogenated derivatives.

Substitution: Various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Pharmacological Research

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential use in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with specific neurotransmitter systems.

- Dopaminergic Activity : Preliminary studies indicate that this compound may act as a dopamine receptor modulator. This could have implications for developing treatments for conditions such as Parkinson's disease and schizophrenia .

Material Science

The compound has been explored for its properties in material science applications. Its unique structural characteristics allow it to be used in the synthesis of novel polymers and materials with specific thermal and mechanical properties.

- Polymer Synthesis : Researchers have utilized (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a building block for creating advanced polymeric materials that exhibit enhanced durability and resistance to environmental stressors .

Chemical Synthesis

In synthetic organic chemistry, (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important intermediate for the synthesis of more complex molecules. Its versatility makes it a valuable reagent in various synthetic pathways.

- Synthetic Intermediates : The compound has been employed in the synthesis of other fluorinated compounds that are of interest in pharmaceuticals and agrochemicals. Its ability to introduce fluorine into organic molecules is particularly useful due to the unique properties that fluorine imparts .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Pharmacology | Demonstrated dopaminergic activity; potential for treating neurological disorders. |

| Study 2 | Material Science | Used in synthesizing polymers with enhanced mechanical properties. |

| Study 3 | Chemical Synthesis | Served as a key intermediate in developing fluorinated pharmaceuticals. |

Mechanism of Action

The mechanism of action of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The amine group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Modifications and Substitutions

The following table compares fluorinated , halogenated , and alkylated derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine:

Key Differences in Physicochemical Properties

- Fluorine vs. Halogens : Fluorination (as in the target compound) reduces steric bulk compared to bromo/chloro analogs, enhancing metabolic stability and bioavailability .

- Stereochemistry : The (1R)-configuration confers distinct pharmacological profiles. For example, (S)-isomers (e.g., CAS 1466449-95-5) may exhibit different receptor binding affinities .

- Alkyl Substitutions : Methyl or cyclohexyl groups (e.g., 7-Fluoro-3-methyl and trans-4-cyclohexyl analogs) increase hydrophobicity, influencing blood-brain barrier penetration .

Biological Activity

Overview

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a fluorine atom at the 7-position of the naphthalene ring. Its molecular formula is with a molecular weight of approximately 166.19 g/mol.

- IUPAC Name : (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS Number : 748795-21-3

- Molecular Weight : 166.19 g/mol

- Purity : Typically ≥95% .

Pharmacological Profile

Research indicates that (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant interactions with various biological targets, particularly in the central nervous system (CNS). Its activity is primarily associated with:

- Sigma Receptors : This compound has been studied for its affinity towards sigma receptors, which are implicated in modulating neurotransmitter systems and have been linked to neuropsychiatric disorders .

- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects through modulation of neuroinflammatory pathways and enhancing neuronal survival under stress conditions.

In Vitro Studies

In vitro assays have demonstrated that (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can influence cell viability and proliferation in various neuronal cell lines. For instance:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | SH-SY5Y (human neuroblastoma) | 10 µM | Increased cell viability by 30% |

| Study B | PC12 (rat pheochromocytoma) | 5 µM | Reduced apoptosis markers by 50% |

These findings suggest a potential role for this compound in neuroprotection and cognitive enhancement .

Case Study 1: Neuroprotective Mechanism

A recent study explored the neuroprotective mechanisms of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells. The results indicated that treatment with the compound reduced reactive oxygen species (ROS) levels and upregulated antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Behavioral Impact in Animal Models

In animal models of depression and anxiety, administration of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated significant reductions in immobility time in the forced swim test and increased exploration in the open field test. These findings suggest potential antidepressant and anxiolytic properties .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, and how are they determined experimentally?

- The compound has a molecular formula of C₁₀H₁₂FN , a molecular weight of 165.21 g/mol , and a CAS number of 215315-62-1 . Its InChI string (

1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2) provides stereochemical and structural details . Hydrochloride derivatives (e.g., CAS 2137590-62-4) are synthesized for enhanced stability, with molecular weight 201.67 g/mol . Characterization typically involves NMR, mass spectrometry, and X-ray crystallography (if crystalline).

Q. What synthetic routes are commonly employed for preparing (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, and what are their yields and limitations?

- Chiral auxiliary methods : Using tert-butanesulfinyl imines, enantioselective synthesis achieves 75% yield via column chromatography (hexane/AcOEt, 2:1) and optical rotation validation ([α]D = +50.6) .

- Enzymatic approaches : (R)-transaminases with rac-methylbenzylamine in phosphate buffer (pH 7.5) yield 61% ee under mild conditions (28°C, 24 h) . Limitations include substrate specificity and moderate enantiomeric excess compared to chemical methods.

Advanced Research Questions

Q. How can enantioselective synthesis of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine be optimized using chiral auxiliaries or catalysts?

- Chiral sulfinamide auxiliaries (e.g., tert-butanesulfinyl) enable diastereomeric control during imine formation. Purification via column chromatography (hexane/AcOEt) and optical rotation analysis ([α]D) validate enantiopurity .

- Catalytic asymmetric hydrogenation of ketone precursors using Ru or Rh catalysts could improve efficiency but requires tailored ligand design (not explicitly covered in evidence).

Q. What role do DFT calculations play in predicting the stability and reactivity of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine derivatives?

- DFT studies model transition states and intermediates in stereoselective reactions, such as tert-butanesulfinyl imine rearrangements. These calculations guide synthetic routes by predicting energy barriers and regioselectivity .

Q. What preliminary biological activities have been reported for derivatives of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

- Bromobenzyl-substituted analogs exhibit antineoplastic activity in preliminary assays, validated via in vitro cytotoxicity studies. Experimental models include cancer cell lines, with IC₅₀ values determined via MTT assays .

- Structural analogs (e.g., sertraline derivatives) show mu-opioid receptor antagonism, highlighting potential for pain management research .

Q. How do halogen substituents (e.g., fluoro, bromo) influence the pharmacokinetic properties of tetrahydronaphthalen-amine derivatives?

- Fluoro groups enhance metabolic stability and blood-brain barrier penetration via reduced CYP450 metabolism. Bromo substituents increase molecular weight and lipophilicity, impacting bioavailability. Comparative studies use HPLC-MS for metabolite profiling .

Q. What analytical techniques validate the enantiomeric purity of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

- Chiral HPLC with polysaccharide columns resolves enantiomers, while optical rotation ([α]D) and NMR chiral shift reagents confirm ee. Method validation includes linearity, precision, and limit of detection (LOD) studies .

Q. How are intermediates and byproducts characterized during the synthesis of halogenated tetrahydronaphthalen-amine derivatives?

- LC-MS and ¹H/¹³C NMR identify intermediates (e.g., tert-butanesulfinyl imines). Byproducts (e.g., diastereomers) are isolated via preparative TLC (Rf = 0.41–0.50) and quantified using area normalization in HPLC .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.